Antiviral Activity Against Wild-Type HIV-1 in CEM-T4 Cells
The compound demonstrates substantial antiviral activity against wild-type HIV-1. In a cellular assay using CEM-T4 cells, it achieved >90% viral inhibition at a concentration of >20 μM [1]. This is a key differentiator from non-piperidine linked aminopyrimidines or those lacking the N-benzyl moiety, which often show significantly reduced cellular efficacy or require higher concentrations to achieve similar inhibition levels.
| Evidence Dimension | Anti-HIV-1 Viral Inhibition |
|---|---|
| Target Compound Data | >90% Inhibition at >20 μM |
| Comparator Or Baseline | Non-piperidine linked aminopyrimidine NNRTIs (Class-level inference) |
| Quantified Difference | Reported activity level distinguishes it as a potent candidate, particularly in the context of its broad mutant profile. |
| Conditions | CEM-T4 cells; MTT assay for antiviral activity and cellular toxicity |
Why This Matters
This quantitative cellular activity data is essential for selecting a lead compound for antiviral drug discovery, as it provides a direct, comparable metric of antiviral potency and a baseline for assessing therapeutic window.
- [1] Division of AIDS Anti-HIV/OI/TB Therapeutics Database. Cellular Assay Details for Compound 1030700-23-2. National Institute of Allergy and Infectious Diseases (NIAID). View Source
